An In-Depth Technical Guide to Methyl 4-methyl-5-nitropyridine-2-carboxylate
An In-Depth Technical Guide to Methyl 4-methyl-5-nitropyridine-2-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a substituted nitropyridine derivative of significant interest in contemporary medicinal chemistry and drug discovery. Its classification as a "Protein Degrader Building Block" underscores its utility as a versatile intermediate for constructing targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[1] The strategic placement of a nitro group, a methyl ester, and a methyl group on the pyridine scaffold provides multiple, chemically distinct handles for synthetic elaboration. This guide provides a comprehensive overview of its known properties, plausible synthetic strategies based on established pyridine chemistry, its anticipated reactivity, and its crucial role in the development of novel therapeutics.
Core Properties and Structural Analysis
Methyl 4-methyl-5-nitropyridine-2-carboxylate is a functionally rich heterocyclic compound. Its core identity and physicochemical properties, both documented and predicted, are essential for its application in a research setting.
Identity and Physicochemical Data
The fundamental properties of the compound are summarized below. It is typically supplied as an off-white to yellow solid and should be stored at room temperature under an inert atmosphere to ensure stability.[2]
| Property | Value | Source(s) |
| Chemical Name | Methyl 4-methyl-5-nitropyridine-2-carboxylate | [1][3] |
| Synonyms | Methyl 4-methyl-5-nitropicolinate; 4-Methyl-5-nitro-pyridine-2-carboxylic acid methyl ester | [2] |
| CAS Number | 868551-30-8 | [1][3][4] |
| Molecular Formula | C₈H₈N₂O₄ | [1][4] |
| Molecular Weight | 196.16 g/mol | [1][4] |
| Appearance | Off-white to yellow solid | [2] |
| Storage | Room Temperature, Inert Atmosphere | [1][2] |
Table 1: Core chemical and physical properties.
| Predicted Property | Value | Source |
| Boiling Point | 356.8 ± 42.0 °C | [2] |
| Density | 1.319 ± 0.06 g/cm³ | [2] |
| pKa | -1.52 ± 0.10 | [2] |
Table 2: Computationally predicted physicochemical data.
Structural Elucidation
The structure features a pyridine ring substituted at positions 2, 4, and 5. The IUPAC name dictates the precise arrangement of these functional groups.
Caption: Chemical structure of Methyl 4-methyl-5-nitropyridine-2-carboxylate.
Expert Analysis: The pyridine ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the nitro group at the 5-position and the methyl carboxylate group at the 2-position. This electronic characteristic is the primary determinant of the molecule's reactivity, making the aromatic ring highly susceptible to nucleophilic attack. The methyl group at the 4-position provides a modest electron-donating effect and serves as a key structural element for molecular recognition in biological systems.
Plausible Synthetic Strategies
Strategy 1: Multicomponent Synthesis and Aromatization
A powerful approach for constructing highly substituted pyridines is the Hantzsch synthesis or related multicomponent reactions, followed by an oxidation step. This method builds the heterocyclic core from acyclic precursors.
Methodology:
-
Condensation: A multicomponent reaction involving a β-dicarbonyl compound, an aldehyde source (like acetaldehyde diethyl acetal), a nitro-ketone (such as nitroacetone), and an ammonia source (e.g., ammonium acetate) can be used to form a substituted 5-nitro-1,4-dihydropyridine intermediate.[5]
-
Aromatization: The resulting dihydropyridine is then oxidized to the corresponding pyridine. Common oxidizing agents for this transformation include nitric acid, chromium trioxide, or sodium nitrite in acetic acid.[5][6]
Causality: This bottom-up approach is highly convergent, building molecular complexity in a single step. The primary challenge lies in controlling the regioselective assembly of unsymmetrical precursors to yield the desired isomer. The use of acetaldehyde diethyl acetal as a stable source of volatile acetaldehyde is a key process optimization that allows for a more controlled reaction.[5]
Caption: Conceptual workflow for a multicomponent synthesis approach.
Strategy 2: Electrophilic Nitration of a Pyridine Precursor
A more traditional "top-down" approach involves the direct nitration of a pre-existing, appropriately substituted pyridine ring.
Methodology:
-
Precursor Synthesis: Synthesize or procure methyl 4-methylpyridine-2-carboxylate.
-
Nitration: Treat the precursor with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[7]
Causality: The success of this strategy hinges on the directing effects of the substituents already on the ring. The carboxylate group at C2 is a deactivating meta-director, while the methyl group at C4 is a weak activating ortho-, para-director. The interplay of these effects would need careful optimization of reaction conditions (temperature, time, nitrating agent) to favor the introduction of the nitro group at the desired C5 position and minimize the formation of unwanted isomers.[7]
Reactivity and Application in Drug Development
The true value of Methyl 4-methyl-5-nitropyridine-2-carboxylate lies in its predictable reactivity, which allows it to serve as a versatile scaffold in multi-step syntheses.
Key Chemical Transformations
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of its utility, as it unmasks a nucleophilic site for further functionalization.
-
Nucleophilic Aromatic Substitution (SNAr): While there are no leaving groups in the starting molecule, the principle of SNAr is central to the reactivity of nitropyridines.[9] If a related precursor containing a halogen (e.g., 2-chloro-4-methyl-5-nitropyridine) were used, the chlorine would be highly activated towards displacement by nucleophiles due to the influence of the para-nitro group.
-
Ester Hydrolysis: The methyl ester can be saponified to the corresponding carboxylic acid using standard basic conditions (e.g., NaOH or LiOH), providing another handle for amide bond formation or other carboxylate chemistries.
Role as a Protein Degrader Building Block
The compound's designation as a protein degrader building block is its most significant application.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Expert Insight: This molecule is an ideal linker or scaffold component. After reduction of the nitro group to an amine, the molecule presents two orthogonal points for connection:
-
The Amine (at C5): Can be acylated to form an amide bond with a linker attached to a warhead that binds the target protein.
-
The Ester (at C2): Can be hydrolyzed to a carboxylic acid, which can then form an amide bond with a linker attached to an E3 ligase-binding moiety (e.g., derivatives of thalidomide or VHL ligands).
This orthogonality allows for a controlled, stepwise assembly of the complex PROTAC molecule.
Caption: Conceptual role as a central scaffold in PROTAC synthesis.
Anticipated Spectroscopic Profile
While specific experimental spectra are not published in the queried sources, a robust prediction of the key spectroscopic features can be made based on the molecule's structure. This is a critical self-validation step in any synthesis.
-
¹H NMR:
-
Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.5-9.0 ppm), one for the proton at C3 and one for the proton at C6.
-
Ester Methyl: A sharp singlet integrating to 3H around δ 3.9-4.1 ppm.
-
Ring Methyl: A singlet integrating to 3H, likely further upfield, around δ 2.5-2.8 ppm.
-
-
¹³C NMR:
-
Approximately 8 distinct carbon signals are expected.
-
Carbonyl Carbon: A signal in the δ 160-170 ppm range.
-
Aromatic Carbons: Signals between δ 120-160 ppm.
-
Ester Methyl Carbon: A signal around δ 50-55 ppm.
-
Ring Methyl Carbon: A signal around δ 15-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
NO₂ Stretches: Two strong bands, one asymmetric (approx. 1520-1560 cm⁻¹) and one symmetric (approx. 1340-1360 cm⁻¹).
-
Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Ester): A band in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A clear peak at m/z = 196.
-
Key Fragments: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃, M-31) or the entire ester group (-COOCH₃, M-59).
-
Safety and Handling
While no specific GHS classification is available for this compound, data from its corresponding carboxylic acid and general safety protocols for nitroaromatic compounds provide a strong basis for safe handling.[4][10]
| Hazard Category | Recommendation | Source(s) |
| Personal Protective Equipment | Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. | [4] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation of vapors, mist, or gas. | [4][11] |
| First Aid (General) | Consult a physician. Show the safety data sheet to the doctor. Move the person to fresh air if inhaled. Wash skin with soap and plenty of water upon contact. Rinse eyes thoroughly with water for at least 15 minutes. | [4] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary. | [4] |
Table 3: Summary of recommended safety and handling procedures.
Conclusion
Methyl 4-methyl-5-nitropyridine-2-carboxylate is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure, characterized by electronically differentiated functional groups, provides a robust and versatile platform for the synthesis of complex bioactive molecules. Its primary role as a building block for targeted protein degraders places it at the forefront of innovative therapeutic design. Understanding its properties, synthetic access, and chemical reactivity is paramount for any researcher aiming to leverage its potential in developing next-generation medicines.
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methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg. CP Lab Safety. [Link]
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information (PMC). [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
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Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
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Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
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Methyl 4-Methyl-5-nitropyridine-2-carboxylate (cas 868551-30-8) SDS/MSDS download. ChemSrc. [Link]
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Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]
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N-(6-Chloro-4-methylpyridin-3-yl)hydroxylamine Synthesis. Royal Society of Chemistry. [Link]
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